Erastin is a small molecule originally discovered as an inhibitor of protein translation. However, its most studied function in recent years is its ability to induce a specific form of cell death called ferroptosis [].
Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of iron-containing reactive oxygen species (ROS) and damage to cell membranes. Erastin acts by inhibiting System Xc-, a transporter responsible for importing cystine into cells []. Cystine is a precursor to the antioxidant glutathione, which plays a crucial role in protecting cells from ferroptosis. By inhibiting cystine import, Erastin disrupts glutathione synthesis and makes cells more susceptible to ferroptosis [].
Researchers use Erastin as a tool to study ferroptosis and its role in various diseases. Erastin treatment in cell cultures allows scientists to investigate the mechanisms of ferroptosis, identify potential ferroptosis-inducing drugs, and explore the connection between ferroptosis and other forms of cell death [, ].
Here are some specific examples of how Erastin is being used in scientific research:
Erastin is a small molecule compound first identified in 2003 as a potent inducer of ferroptosis, a form of regulated cell death distinct from apoptosis. It was discovered during a screening for compounds that selectively kill cancer cells harboring oncogenic RAS mutations. Erastin operates primarily by inhibiting the cystine-glutamate transporter, known as system Xc−, leading to depletion of intracellular glutathione and subsequent accumulation of lipid reactive oxygen species, which are critical in triggering ferroptosis .
Erastin acts as a ferroptosis inducer through multiple mechanisms:
Erastin binds to voltage-dependent anion channels (VDACs), particularly VDAC2 and VDAC3, on the outer mitochondrial membrane. This binding disrupts the function of VDACs, leading to increased mitochondrial iron uptake and subsequent lipid peroxidation [].
Erastin functionally inhibits the cystine-glutamate antiporter system Xc-, which imports cystine, a precursor for the antioxidant glutathione, into cells. Depletion of glutathione further intensifies lipid peroxidation and ferroptosis [].
Erastin can indirectly activate the tumor suppressor protein p53, which can further suppress system Xc- activity, contributing to ferroptosis [].
Erastin has demonstrated significant biological activity, particularly in the context of cancer therapy:
Erastin can be synthesized through various organic chemistry techniques. The original synthesis involved combinatorial chemistry approaches to identify small molecules from libraries that could selectively target cancer cells. The specific synthetic routes often include:
The precise synthetic pathway can vary based on the desired modifications for research or therapeutic applications.
Erastin has several promising applications:
Research has focused on erastin's interactions with various cellular components:
Several compounds share similarities with erastin in terms of inducing ferroptosis or affecting cellular redox states. Below is a comparison highlighting their uniqueness:
Compound | Mechanism | Unique Features |
---|---|---|
RSL3 | Directly inhibits Glutathione Peroxidase 4 | More potent but less selective than erastin |
Sulfasalazine | Inhibits System Xc− | Primarily used for inflammatory diseases |
Ferrostatin-1 | Inhibits lipid peroxidation | Acts downstream of erastin; protects against ferroptosis |
DP17 | Inhibits Glutathione Peroxidase 4 | Similar mechanism but different chemical structure |
Erastin is unique due to its ability to act on multiple pathways simultaneously and its selective targeting of oncogenic RAS mutant cells without affecting normal cells .
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